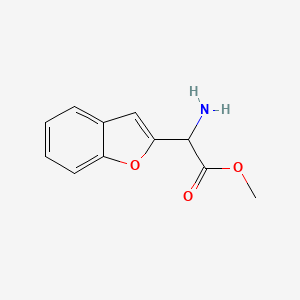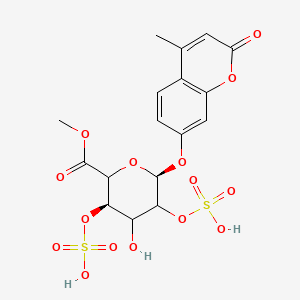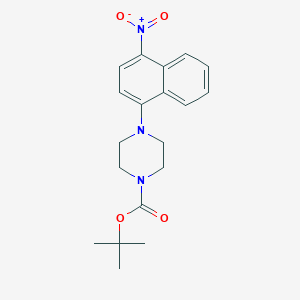
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and phenyl groups at the 2nd and 3rd positions of the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by cyclization and subsequent functional group modifications. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) . The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
化学反应分析
Types of Reactions
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one involves its interaction with specific molecular targets. The bromine and phenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can interfere with cellular processes such as DNA replication and protein synthesis .
相似化合物的比较
Similar Compounds
- 6-bromo-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one
- 5-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one
- 5-bromo-6-methyl-2-(2-phenylethyl)pyrimidin-4-one
Uniqueness
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups at specific positions enhances its reactivity and potential biological activity compared to similar compounds .
属性
分子式 |
C19H17BrN2O |
|---|---|
分子量 |
369.3 g/mol |
IUPAC 名称 |
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one |
InChI |
InChI=1S/C19H17BrN2O/c1-14-17(20)19(23)22(13-12-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI 键 |
RQSFYXAORMFYME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CCC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
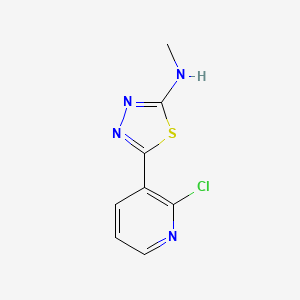
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)

![Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13853170.png)

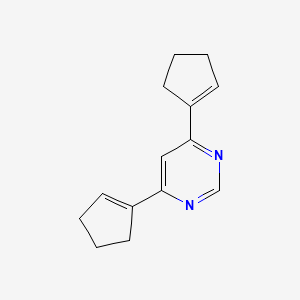
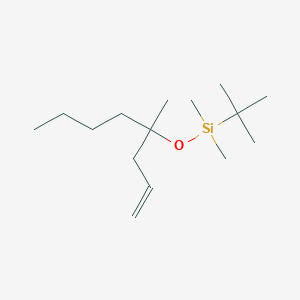

![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
